3-Chloro-4-fluoroaniline
Overview
Description
3-Chloro-4-fluoroaniline is an organic compound with the molecular formula C6H5ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 3rd and 4th positions, respectively. This compound is known for its applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Target of Action
It’s known that anilines, in general, can interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of 3-Chloro-4-fluoroaniline is not well-documented. Anilines are known to undergo metabolic activation in the body, which can lead to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, potentially leading to toxic effects .
Biochemical Pathways
Anilines can be involved in various biochemical processes, such as oxidative stress and disruption of cellular functions .
Pharmacokinetics
They are widely distributed in the body and are primarily metabolized in the liver .
Result of Action
Anilines can cause a variety of effects at the cellular level, including oxidative stress, dna damage, and disruption of normal cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity . Moreover, individual factors such as age, sex, health status, and genetic makeup can influence the body’s response to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-Chloro-4-fluoroaniline involves the reduction of 3-Chloro-4-fluoronitrobenzene. This reduction can be achieved using a hydrogenation reaction in the presence of a platinum on carbon (Pt/C) catalyst. The reaction typically occurs at temperatures ranging from 50 to 100 degrees Celsius and under a hydrogen atmosphere with pressures between 0.1 to 5 MPa . The process is efficient, yielding high purity and selectivity.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves a three-step process starting from 3,4-dichloronitrobenzene. The steps include fluorine displacement, hydrogenation reduction, and salt formation. This method is advantageous due to its high yield, minimal byproducts, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluoroaniline undergoes various chemical reactions, including:
Reduction: The nitro group in 3-Chloro-4-fluoronitrobenzene is reduced to an amino group to form this compound.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and a Pt/C catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Major Products:
Reduction: Produces this compound from 3-Chloro-4-fluoronitrobenzene.
Substitution: Can yield various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-fluoroaniline is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: Used in the development of bioactive compounds and pharmaceuticals.
Medicine: An intermediate in the synthesis of antibiotics such as ciprofloxacin and other fluoroquinolones.
Industry: Utilized in the production of dyes, agrochemicals, and herbicides.
Comparison with Similar Compounds
- 3-Chloroaniline
- 4-Fluoroaniline
- 3,4-Difluoroaniline
- 4-Chloro-3-fluorophenol
Comparison: 3-Chloro-4-fluoroaniline is unique due to the simultaneous presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution imparts distinct electronic properties, making it more reactive in nucleophilic substitution reactions compared to its mono-substituted counterparts .
Properties
IUPAC Name |
3-chloro-4-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEMCVGMNUUNRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038754 | |
Record name | 3-Chloro-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367-21-5 | |
Record name | 3-Chloro-4-fluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-fluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-CHLORO-4-FLUOROANILINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 3-chloro-4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Chloro-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.076 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-CHLORO-4-FLUOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L63CC70UQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Chloro-4-fluoroaniline?
A1: this compound has the molecular formula C6H5ClFN and a molecular weight of 145.56 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers commonly employ a range of spectroscopic methods to characterize CFA, including X-ray diffraction (XRD) [], Fourier-transform infrared (FT-IR) spectroscopy [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 19F) [], and ultraviolet-visible (UV-Vis) spectroscopy [, ]. These techniques provide valuable insights into the compound's structure, bonding, and electronic properties.
Q3: What are the common starting materials for synthesizing this compound?
A3: CFA can be synthesized from various starting materials, including fluorobenzene [] and p-chloronitrobenzene []. The synthesis routes typically involve a series of reactions such as nitration, fluorination, chlorination, and reduction.
Q4: Are there any alternative, more efficient methods for synthesizing this compound?
A4: Yes, researchers have explored more efficient synthetic strategies, including microwave-assisted synthesis [, ]. This method offers advantages such as reduced reaction times, higher yields, and reduced environmental impact compared to conventional methods.
Q5: Does this compound exhibit any catalytic properties?
A5: While CFA is primarily used as a building block in organic synthesis, its derivatives can exhibit catalytic properties. For instance, certain palladium-iron catalysts supported on titanium dioxide (Pd-Fe/TiO2) have demonstrated high activity and selectivity in the hydrogenation of 3-chloro-4-fluoronitrobenzene to CFA [].
Q6: What are the primary applications of this compound in pharmaceutical chemistry?
A6: CFA serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably the tyrosine kinase inhibitor Gefitinib [, , , ]. Gefitinib is used in the treatment of certain types of non-small cell lung cancer harboring specific EGFR mutations [].
Q7: Are there any other notable pharmaceutical compounds synthesized using this compound as an intermediate?
A7: Besides Gefitinib, CFA is also utilized in synthesizing other pharmaceutical compounds, including Prulifloxacin, a tricyclic fluoroquinolone antibiotic [].
Q8: How does the structure of this compound contribute to the activity of drugs like Gefitinib?
A8: In Gefitinib, the CFA moiety, specifically the this compound group, plays a crucial role in binding to the ATP-binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase []. Modifications to this moiety can significantly impact the drug's potency, selectivity, and pharmacokinetic properties.
Q9: What is the impact of structural modifications on the activity and selectivity of this compound derivatives?
A9: Extensive structure-activity relationship (SAR) studies have been conducted on CFA derivatives, particularly in the context of developing EGFR inhibitors []. Researchers have explored modifications to the aniline ring, including substitutions at various positions, to optimize inhibitory potency and selectivity towards specific EGFR isoforms.
Q10: How is this compound metabolized in biological systems?
A10: Studies in rats have shown that CFA is rapidly and extensively metabolized, primarily through N-acetylation and hydroxylation followed by O-sulfation []. The major metabolites identified include 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide [].
Q11: What analytical techniques are employed to study the metabolism of this compound?
A11: Researchers utilize advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) [], HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) [, ], and HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICPMS) [] to identify and quantify CFA and its metabolites in biological samples.
Q12: What is known about the toxicity and safety profile of this compound?
A12: While CFA itself is not a pharmaceutical agent, understanding its safety profile is crucial due to its use as a building block in drug synthesis. Studies have investigated potential genotoxic impurities in drugs like Gefitinib that may arise from CFA during the manufacturing process []. Regulatory guidelines for genotoxic impurities are stringent, highlighting the importance of monitoring and controlling these impurities in pharmaceutical products.
Q13: What is the environmental fate of this compound and its degradation products?
A13: Research on the herbicide flamprop-methyl, which degrades to CFA in soil, provides insights into the environmental fate of this compound []. Studies have shown that CFA can persist in soil, primarily in bound forms, and undergo further degradation, including ring-opening reactions [, ]. The rate of degradation varies depending on soil type and environmental conditions.
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